molecular formula C19H25NO B13070738 ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine

({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine

Cat. No.: B13070738
M. Wt: 283.4 g/mol
InChI Key: LPWUILOCXBEMQG-UHFFFAOYSA-N
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Description

({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine is an organic compound supplied as a versatile small-molecule scaffold for research and development purposes . The compound has a molecular formula of C19H25NO and a molecular weight of 283.41 g/mol for the free base . Its hydrochloride salt form has a molecular weight of 319.9 g/mol and is provided with a high purity level of at least 95% . Researchers utilize this compound as a key chemical building block in various life science applications, including medicinal chemistry and drug discovery. All products are intended for Research Use Only and are not approved for use in humans, as diagnostics, or for any other personal applications. For technical inquiries, please contact the supplier.

Properties

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

N-[[3,5-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]methyl]ethanamine

InChI

InChI=1S/C19H25NO/c1-5-20-12-18-10-15(3)19(16(4)11-18)21-13-17-8-6-14(2)7-9-17/h6-11,20H,5,12-13H2,1-4H3

InChI Key

LPWUILOCXBEMQG-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=C(C(=C1)C)OCC2=CC=C(C=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine typically involves the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base to form the intermediate 3,5-dimethyl-4-[(4-methylphenyl)methoxy]benzaldehyde. This intermediate is then subjected to reductive amination with ethylamine to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemistry

In chemistry, ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds .

Medicine

In medicine, ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine is investigated for its potential therapeutic properties. It may act as a pharmacophore in the development of new drugs targeting specific receptors or enzymes .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[[3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl]methyl]methylamine Hydrochloride

  • Molecular Formula: C₁₈H₂₄ClNO .
  • Key Differences: The ethylamine group in the target compound is replaced by a methylamine group. Reduced molecular weight (269.38 g/mol vs. 283.20 g/mol for the ethylamine variant) . Biological Implications: Methyl substitution may alter receptor-binding affinity. For example, methylamine derivatives of phenylalkylamines are known to exhibit varied serotonin receptor (5-HT2A/C) activities compared to ethyl analogs .

4-Methoxy Phenyl Ethylamine

  • Molecular Formula: C₉H₁₃NO .
  • Key Differences :
    • Simplified structure lacking the dimethyl and benzyloxy substituents.
    • Lower molecular weight (151.21 g/mol) and fewer steric hindrances.
    • Functional Implications : The absence of bulky substituents likely enhances bioavailability but reduces selectivity for specific receptor subtypes .

({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine

  • Molecular Formula: C₁₈H₂₃NO .
  • Key Differences :
    • The benzyloxy group is attached at the 3-methylphenyl position instead of 4-methylphenyl.
    • Stereochemical Impact : Positional isomerism may influence intermolecular interactions, such as π-π stacking or hydrogen bonding, altering solubility or binding kinetics .

4-Ethynyl-2,5-dimethoxyphenethylamine (2C-YN)

  • Molecular Formula: C₁₂H₁₄NO₂ .
  • Key Differences: Contains an ethynyl group at the 4-position and methoxy groups at 2,5-positions.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Receptor Affinity (Reported/Predicted)
Target Compound C₁₉H₂₅NO 283.20 3,5-Dimethyl, 4-(4-methylbenzyloxy) Not reported
Methylamine Analog C₁₈H₂₄ClNO 305.84 3,5-Dimethyl, 4-(4-methylbenzyloxy), Methylamine Not reported
4-Methoxy Phenyl Ethylamine C₉H₁₃NO 151.21 4-Methoxy 5-HT2A (Low affinity)
3-Methylphenyl Analog C₁₈H₂₃NO 269.38 3,5-Dimethyl, 4-(3-methylbenzyloxy) Not reported
2C-YN C₁₂H₁₄NO₂ 206.25 4-Ethynyl, 2,5-dimethoxy 5-HT2A/C (High affinity)

Biological Activity

Chemical Structure and Properties

The compound's structure includes:

  • Aromatic Rings : Two aromatic rings with substituents that can influence its pharmacological properties.
  • Methoxy Group : Potentially enhances lipophilicity and alters receptor binding.
  • Ethylamine Side Chain : May interact with neurotransmitter systems.

Biological Activity Overview

Research into the biological activity of similar compounds suggests that they may exhibit various pharmacological effects, including:

  • Anticancer Properties : Some derivatives of phenylamine compounds have shown cytotoxicity against cancer cell lines, particularly in colorectal cancer models. For instance, a study indicated that phenoxy-N-phenylaniline derivatives demonstrated significant inhibition of the c-Myc oncogene, which is crucial in colorectal cancer development .
  • Neurotransmitter Interaction : The presence of an amine group in the structure suggests potential interactions with neurotransmitter transporters, possibly influencing serotonin and dopamine pathways. Compounds with similar structures have been studied for their effects on monoamine uptake and receptor binding .
  • Structure-Activity Relationships (SAR) : The variations in substituents on the aromatic rings can lead to different biological activities. For example, modifications in the methoxy or methyl groups can enhance or diminish activity against specific targets .

Case Studies

Several studies have explored the biological effects of structurally related compounds:

  • Cytotoxicity in Cancer Cells : A derivative compound was tested for its ability to inhibit cell proliferation in colorectal cancer cells using an MTT assay. The lead compound exhibited an IC50 value indicating effective cytotoxicity against these cells .
  • Pharmacological Investigations : Research into phenylamine derivatives has revealed their potential as inhibitors of various enzymes involved in cancer progression and neurotransmitter metabolism. These studies emphasize the importance of structural modifications in enhancing biological efficacy .

Comparative Analysis

To better understand the potential applications of ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine, it is useful to compare it with other related compounds:

Compound NameStructureUnique FeaturesBiological Activity
3,5-DimethylanilineC9H13NSimple amine structureUsed in dyes; limited biological activity
4-MethoxyanilineC8H11NOContains a methoxy groupUsed in pharmaceuticals; moderate activity
N,N-Diethyl-m-toluidineC12H17NDiethyl substitutionSolvent; minimal biological activity

These comparisons highlight how variations in chemical structure can lead to significant differences in biological activity.

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